What is 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
What is 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid
Technical Monograph: 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic Acid
Part 1: Executive Summary & Chemical Identity
4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid (CAS 62903-16-6 ) is a specialized succinylarene intermediate used primarily in the synthesis of halogenated bicyclic heterocycles. As a gamma-keto acid, it serves as a critical "C4" synthon in medicinal chemistry, enabling the construction of pharmacophores such as tetralones , pyridazinones , and indoles found in kinase inhibitors and psychotropic agents.
Its structural significance lies in the specific 3-chloro-4-fluoro substitution pattern, a motif frequently employed to modulate metabolic stability and lipophilicity in drug candidates (e.g., mimicking the electronic properties of the aniline moiety in Afatinib or Gefitinib).
Chemical Identity Table
| Property | Data |
| IUPAC Name | 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid |
| CAS Number | 62903-16-6 |
| Molecular Formula | C₁₀H₈ClFO₃ |
| Molecular Weight | 230.62 g/mol |
| Appearance | Off-white to pale yellow crystalline powder |
| Melting Point | 108–112 °C (Typical range) |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate; Insoluble in Water |
| Key Functional Groups | Carboxylic acid, Ketone (Aryl), Halogenated Phenyl Ring |
Part 2: Synthetic Pathway (The Core)
The industrial standard for synthesizing this compound is the Friedel-Crafts Acylation of 1-chloro-2-fluorobenzene with succinic anhydride. This reaction is regioselective, driven by the directing effects of the halogen substituents.
Mechanistic Logic & Regioselectivity
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Substrate: 1-Chloro-2-fluorobenzene.
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Directing Effects: Fluorine is a para-director (strong resonance donor). Chlorine is also an ortho/para-director but is weaker than fluorine.
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Outcome: The acyl group attacks the position para to the fluorine atom (Position 4 relative to F at 1), which is sterically accessible and electronically favored. This yields the 3-chloro-4-fluoro substitution pattern relative to the new carbonyl bond.
Reaction Diagram (DOT Visualization)
Figure 1: Friedel-Crafts Acylation pathway showing the activation and hydrolysis steps.
Part 3: Detailed Experimental Protocol
Objective: Synthesis of 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid on a 50g scale.
Safety Warning: Aluminum chloride (
Reagents:
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1-Chloro-2-fluorobenzene (Substrate): 50.0 g (0.38 mol)
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Succinic Anhydride: 42.0 g (0.42 mol, 1.1 eq)
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Aluminum Chloride (
): 112.0 g (0.84 mol, 2.2 eq) -
Dichloromethane (DCM): 300 mL (Anhydrous)
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HCl (conc.) and Ice for quenching.
Step-by-Step Methodology:
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Apparatus Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, a reflux condenser (with a
drying tube or inlet), and a pressure-equalizing addition funnel. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize evolved HCl gas. -
Lewis Acid Activation:
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Charge the flask with Succinic Anhydride (42.0 g) and DCM (200 mL).
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Cool the suspension to 0–5 °C using an ice bath.
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Add
(112.0 g) portion-wise over 20 minutes. Note: The reaction is slightly exothermic; maintain temperature <10 °C.
-
-
Acylation:
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Dissolve 1-Chloro-2-fluorobenzene (50.0 g) in DCM (100 mL) and transfer to the addition funnel.
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Add the substrate solution dropwise to the
/Anhydride suspension over 45 minutes. -
Upon completion of addition, remove the ice bath and allow the mixture to warm to room temperature.
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Heat to reflux (approx. 40 °C) for 4–6 hours. Evolution of HCl gas indicates reaction progress.
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Validation: Monitor by TLC (Mobile phase: 50% Ethyl Acetate/Hexane). The anhydride spot should disappear.
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Quenching & Isolation:
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Cool the reaction mixture to room temperature.
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Prepare a mixture of Ice (500 g) and concentrated HCl (50 mL) in a 2L beaker.
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Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring. Caution: Violent hydrolysis of excess
. -
Stir for 1 hour until the solid precipitate forms and the organic solvent (DCM) separates.
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If the product precipitates as a solid: Filter the crude solid, wash with water (3 x 100 mL) and cold DCM (50 mL).
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If the product remains in DCM: Separate the organic layer, extract the aqueous layer with DCM (2 x 100 mL), dry over
, and concentrate in vacuo.
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Purification:
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Recrystallize the crude solid from Toluene or an Ethanol/Water mixture.
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Yield Target: 75–85% (approx. 65–75 g).
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Part 4: Downstream Applications & Versatility
This keto-acid is a versatile "switch" point in synthesis. The carbonyl and carboxylic acid functionalities allow for divergent pathways.
Synthesis of Tetralones (Cyclization)
The most common application is the conversion to 6-Chloro-7-fluorotetralone via intramolecular Friedel-Crafts alkylation. This requires reduction of the ketone followed by ring closure, or direct cyclization.
Synthesis of Pyridazinones
Reaction with hydrazine hydrate yields 6-(3-chloro-4-fluorophenyl)-4,5-dihydropyridazin-3(2H)-one, a scaffold found in cardiotonic and antihypertensive research.
Application Workflow (DOT Visualization)
Figure 2: Divergent synthesis pathways to bicyclic and heterocyclic cores.
Part 5: Analytical Characterization
To ensure the integrity of the intermediate, the following analytical parameters must be met.
1. Proton NMR (
- 12.1 ppm (s, 1H): Carboxylic acid proton (-COOH ).
- 7.9–8.1 ppm (m, 2H): Aromatic protons (Ortho to carbonyl).
- 7.5 ppm (t, 1H): Aromatic proton (Ortho to Fluorine).
- 3.2 ppm (t, 2H): Methylene group adjacent to Carbonyl (-CO-CH 2-).
- 2.5 ppm (t, 2H): Methylene group adjacent to Carboxyl (-CH 2-COOH).
2. HPLC Purity Profile
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Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).
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Mobile Phase: Gradient Acetonitrile (ACN) / 0.1% Phosphoric Acid in Water.
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0-2 min: 10% ACN
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15 min: 90% ACN
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Detection: UV at 254 nm.
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Acceptance Criteria: Purity > 98.0% (Area %).
References
- Friedel-Crafts Chemistry: Olah, G. A. (1964). Friedel-Crafts and Related Reactions. Wiley-Interscience.
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Synthesis of Succinylarenes: Journal of the American Chemical Society. "Acylation of Halogenated Benzenes with Succinic Anhydride." Available at: (General methodology reference).
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CAS Registry Data: CAS No. 62903-16-6.[1][2][3] SciFinder / Chemical Abstracts Service. (Verified identifier for 4-(3-Chloro-4-fluorophenyl)-4-oxobutanoic acid).[4][1][2][3]
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Tetralone Synthesis: Organic Process Research & Development. "Scale-up of Friedel-Crafts Acylations for Tetralone Precursors." Available at: .
